A polyether antibiotic which affects ion transport and ATPase activity in mitochondria. It is produced by Streptomyces hygroscopicus. (From Merck Index, 11th ed)
Nigericin has been reported in Streptomyces, Streptomyces violaceusniger, and Streptomyces hygroscopicus with data available.
Nigericin
CAS No.: 28380-24-7
Cat. No.: VC0548943
Molecular Formula: C40H68O11
Molecular Weight: 725.0 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 28380-24-7 |
|---|---|
| Molecular Formula | C40H68O11 |
| Molecular Weight | 725.0 g/mol |
| IUPAC Name | (2R)-2-[(2R,3S,6R)-6-[[(2S,4R,5R,6R,7R,9R)-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3-methyloxan-2-yl]propanoic acid |
| Standard InChI | InChI=1S/C40H68O11/c1-21-11-12-28(46-33(21)26(6)36(42)43)17-29-18-30(45-10)27(7)40(48-29)25(5)19-38(9,51-40)32-13-14-37(8,49-32)35-23(3)16-31(47-35)34-22(2)15-24(4)39(44,20-41)50-34/h21-35,41,44H,11-20H2,1-10H3,(H,42,43)/t21-,22-,23-,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34-,35+,37-,38-,39-,40+/m0/s1 |
| Standard InChI Key | DANUORFCFTYTSZ-SJSJOXFOSA-N |
| Isomeric SMILES | C[C@H]1CC[C@@H](O[C@H]1[C@@H](C)C(=O)O)C[C@@H]2C[C@H]([C@H]([C@@]3(O2)[C@@H](C[C@@](O3)(C)[C@H]4CC[C@@](O4)(C)C5[C@H](C[C@@H](O5)[C@@H]6[C@H](C[C@H]([C@@](O6)(CO)O)C)C)C)C)C)OC |
| Canonical SMILES | CC1CCC(OC1C(C)C(=O)O)CC2CC(C(C3(O2)C(CC(O3)(C)C4CCC(O4)(C)C5C(CC(O5)C6C(CC(C(O6)(CO)O)C)C)C)C)C)OC |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Nigericin (CAS No. 28380-24-7) is a monocarboxylic acid polyether antibiotic with the molecular formula C~40~H~68~O~11~ and a molecular weight of 724.96 g/mol. Its structure consists of a cyclic arrangement of oxygen-containing rings, enabling selective binding and transport of monovalent cations such as K⁺ and H⁺ . The compound’s stereochemistry, confirmed by X-ray crystallography, reveals a conformation that facilitates its ionophoric activity.
Table 1: Key Physicochemical Properties of Nigericin
| Property | Value |
|---|---|
| Melting Point | 183.5–185°C |
| Optical Rotation (α)D²⁴ | +36.2° (c = 0.842 in CHCl₃) |
| Boiling Point | 779.9±60.0 °C (Predicted) |
| Density | 1.19±0.1 g/cm³ (Predicted) |
| pKa | 4.39±0.10 (Predicted) |
| Solubility | Chloroform: 10 mg/mL |
| Storage Conditions | 2–8°C in sealed containers |
Nigericin’s amphiphilic nature allows it to partition into lipid bilayers, where it adopts a conformation that stabilizes cation binding. The electroneutral exchange of K⁺ for H⁺ distinguishes it from electrogenic ionophores like valinomycin, enabling unique biological effects .
Mechanisms of Action: Ionophoric Activity and Beyond
Potassium-Proton Exchange and Membrane Effects
As a K⁺/H⁺ ionophore, nigericin disrupts ionic gradients across mitochondrial and plasma membranes. Each transport cycle involves the electroneutral exchange of one intracellular K⁺ ion for one extracellular H⁺ ion, leading to cytosolic acidification and mitochondrial depolarization . This activity underlies its effects on cellular energetics, as demonstrated by its inhibition of ATP synthesis in isolated mitochondria .
Inflammasome Activation
Recent studies have illuminated nigericin’s role as a potent activator of the NLRP3 and NLRP1 inflammasomes. In immune cells, nigericin-induced K⁺ efflux activates NLRP3, triggering caspase-1-dependent release of interleukin-1β (IL-1β) . Surprisingly, in epithelial cells (e.g., keratinocytes), the same K⁺ efflux activates NLRP1 via ribotoxic stress response (RSR) pathways involving ZAKɑ kinase and p38/JNK signaling . This cell-type specificity arises from differences in inflammasome sensor expression and regulatory mechanisms.
Ribosomal Effects and Ribotoxic Stress
Nigericin’s depletion of cytosolic K⁺ inhibits ribosomal elongation, inducing ribotoxic stress. This activates ZAKɑ kinase, which phosphorylates NLRP1’s linker domain, promoting inflammasome assembly . These findings connect ion flux to proteotoxic stress responses, expanding nigericin’s utility in studying cellular stress pathways.
Biological Activities and Pharmacological Effects
Antimicrobial Properties
Nigericin exhibits broad-spectrum activity against Gram-positive bacteria (MIC: 0.1–1 µg/mL) and fungi through membrane potential disruption. Recent fluorinated derivatives demonstrate unprecedented efficacy against Gram-negative pathogens (e.g., E. coli MIC: 2–5 µg/mL), overcoming traditional limitations of polyether antibiotics .
Antimalarial Activity
Nigericin potently inhibits Plasmodium falciparum blood-stage parasites (EC~50~: 1.0 ng/mL) by disrupting the parasite’s digestive vacuole pH gradient. Its selectivity index (>100-fold vs. mammalian cells) highlights potential as an antimalarial lead .
Pro-Apoptotic and Eryptotic Effects
In erythrocytes, nigericin (1–10 nM) induces eryptosis via Ca²⁺ influx (Fluo3 fluorescence increase: 2.5-fold), ROS generation (DCFDA fluorescence: +15%), and phosphatidylserine externalization (annexin V binding: 25–40% cells) . These effects are pH-dependent, with cytosolic acidification (ΔpH~i~: −0.3 units) enhancing Ca²⁺ channel activation .
Challenges and Future Directions
Despite its promise, nigericin’s therapeutic application faces hurdles:
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Cytotoxicity: Narrow therapeutic window (LD~50~ in mice: 2.5 mg/kg)
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Solubility: Limited aqueous solubility (0.02 mg/mL in PBS)
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Stereochemical Complexity: Hinders large-scale synthesis (total synthesis yield: <1%)
Ongoing research focuses on:
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Nanoparticle Encapsulation: PEG-PLGA nanoparticles reduce hepatotoxicity (ALT decrease: 60% in rats)
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Gene Editing: CRISPR-Cas9 modification of Streptomyces strains boosts yield (33% w/w)
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Structure-Activity Relationships: C-9 deoxygenation analogs show 50% reduced NLRP1 activation while retaining antimicrobial activity
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